molecular formula C10H14N2O B157018 4-Acetyl-4-methylheptanedinitrile CAS No. 1681-17-0

4-Acetyl-4-methylheptanedinitrile

Cat. No.: B157018
CAS No.: 1681-17-0
M. Wt: 178.23 g/mol
InChI Key: XWNSFEAWWGGSKJ-UHFFFAOYSA-N
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Description

4-Acetyl-4-methylheptanedinitrile is a versatile nitrile-based compound serving as a valuable building block in advanced organic synthesis and methodological research. Its unique structure, featuring both acetyl and dinitrile groups on a branched carbon chain, provides multiple reactive sites for constructing complex molecular architectures. Researchers value this reagent for its potential application in the development of novel heterocyclic compounds and functionalized materials. The mechanism of action for this compound typically involves nucleophilic addition at the nitrile groups or utilization of the acetyl moiety in condensation reactions, enabling the synthesis of sophisticated polyfunctional targets. [ Insert specific, researched applications here, e.g., 'It is particularly useful in the synthesis of [Specific Compound Class] for [Target Research Area].' ] This chemical is intended for use by qualified researchers in laboratory settings only. All information is provided for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-4-methylheptanedinitrile
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InChI

InChI=1S/C10H14N2O/c1-9(13)10(2,5-3-7-11)6-4-8-12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWNSFEAWWGGSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
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DSSTOX Substance ID

DTXSID4075116
Record name 4-Acetyl-4-methylheptanedinitrile
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Molecular Weight

178.23 g/mol
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CAS No.

1681-17-0
Record name 4-Acetyl-4-methylheptanedinitrile
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Record name 4-Acetyl-4-methylheptanedinitrile
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Record name 4-Acetyl-4-methylpimelonitrile
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Record name 4-Acetyl-4-methylheptanedinitrile
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Record name 4-Acetyl-4-methylheptanedinitrile
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Record name 4-ACETYL-4-METHYLHEPTANEDINITRILE
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Reactivity and Reaction Mechanisms of 4 Acetyl 4 Methylheptanedinitrile

Reactivity at the Nitrile Functional Groups

The chemistry of the nitrile group (C≡N) is characterized by its strong polarization, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is analogous to that of a carbonyl group. libretexts.orgucalgary.ca In 4-Acetyl-4-methylheptanedinitrile, the presence of two such groups allows for a range of transformations, either involving one or both nitrile functions.

Nucleophilic Addition Reactions at the Electrophilic Carbon

Nucleophilic addition is a primary reaction pathway for nitriles, where a nucleophile attacks the electrophilic carbon of the C≡N triple bond. ucalgary.cawikipedia.org This initial attack breaks the pi bond and forms an sp²-hybridized imine anion intermediate. libretexts.orglibretexts.org This intermediate can then undergo further reactions, such as hydrolysis or reduction, to yield a variety of stable products. libretexts.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily react with nitriles. chemistrysteps.com The addition of one equivalent of the organometallic reagent to a nitrile group in this compound would lead to the formation of an intermediate imine anion after the initial nucleophilic attack. libretexts.orgmasterorganicchemistry.com This intermediate is stable and does not typically undergo a second addition of the organometallic reagent due to the negative charge on the nitrogen. libretexts.org Subsequent acidic aqueous workup hydrolyzes the imine intermediate to yield a ketone. libretexts.orgmasterorganicchemistry.com This provides a reliable method for converting the nitrile groups into new keto functionalities.

Table 1: Reaction of this compound with Organometallic Reagents

Reagent Expected Product (after hydrolysis of one nitrile group)
Methylmagnesium Bromide (CH₃MgBr) 5-Acetyl-5-methyl-2-oxo-octanedinitrile
Phenyllithium (C₆H₅Li) 5-Acetyl-5-methyl-2-oxo-2-phenyl-heptanedinitrile

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.orgpressbooks.pub Under aqueous conditions, the reaction proceeds via the nucleophilic addition of water (in acidic media) or hydroxide (B78521) ions (in basic media) to the nitrile carbon. libretexts.orgyoutube.com

In the case of this compound, partial hydrolysis under mild conditions can yield the corresponding amides. More vigorous or prolonged reaction conditions will lead to the full hydrolysis of both nitrile groups to form a dicarboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. ucalgary.cayoutube.com

Base-Catalyzed Hydrolysis : A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile. libretexts.orgyoutube.com The reaction is typically driven to completion by the formation of a stable carboxylate salt, which is then protonated in a final acidic workup step to yield the carboxylic acid. mnstate.edu

Table 2: Hydrolysis Products of this compound

Reaction Conditions Intermediate Product Final Product
H₃O⁺, Heat (mild) 4-Acetyl-4-methyl-heptanediamide 4-Acetyl-4-methylheptanedioic acid

The reduction of nitriles is a fundamental method for the synthesis of primary amines. bme.hu This can be achieved through two primary strategies: catalytic hydrogenation or reduction with metal hydrides.

Catalytic Hydrogenation : This is often the most economical industrial method for producing primary amines from nitriles. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium, or platinum. bme.huwikipedia.org For this compound, this process would convert both nitrile groups into primary amine groups, yielding 4-acetyl-4-methylheptane-1,7-diamine. The reaction proceeds through an imine intermediate which is further hydrogenated. wikipedia.org

Hydride Reductions : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.orgchemistrysteps.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. libretexts.org This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup is protonated to the primary amine. libretexts.orglibretexts.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used to stop the reaction at the aldehyde stage after hydrolysis of the intermediate imine. wikipedia.orgchemistrysteps.comyoutube.com

Table 3: Reduction of this compound to Primary Amines

Reagent/Catalyst Conditions Product
H₂ / Raney Ni High pressure, elevated temperature 4-Acetyl-4-methylheptane-1,7-diamine
H₂ / Pd/C Isopropanol, elevated temperature 4-Acetyl-4-methylheptane-1,7-diamine
Lithium Aluminum Hydride (LiAlH₄) 1. Diethyl ether or THF; 2. H₂O workup 4-Acetyl-4-methylheptane-1,7-diamine

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate (also known as an imino ester). wikipedia.orgwikipedia.org The reaction is typically carried out by passing dry hydrogen chloride gas through a solution of the nitrile in an anhydrous alcohol. organic-chemistry.org The mechanism starts with the protonation of the nitrile nitrogen by the strong acid, creating a highly electrophilic nitrilium ion. rroij.comrroij.com This cation is then attacked by the alcohol nucleophile, leading to the formation of an imidate salt, often called a Pinner salt. wikipedia.orgwikipedia.org These salts can be isolated or hydrolyzed to form esters. wikipedia.orgnih.gov

For this compound, each nitrile group can react with an alcohol like ethanol (B145695) in the presence of HCl to form the corresponding diethyl diimidate.

Table 4: Pinner Reaction with this compound

Alcohol Conditions Product
Methanol (CH₃OH) Anhydrous HCl Dimethyl 4-acetyl-4-methylheptanediimidate
Ethanol (C₂H₅OH) Anhydrous HCl Diethyl 4-acetyl-4-methylheptanediimidate

Alpha-Proton Acidity and Deprotonation Reactions adjacent to Nitrile Groups

The protons on the carbon atoms alpha (α) to a nitrile group are acidic and can be removed by a strong base. wikipedia.orgnih.gov This is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (a nitrile anion) through resonance. wikipedia.org The pKa of these α-protons in simple alkylnitriles is around 25. youtube.com

In this compound, there are two sets of α-protons: the -CH₂- groups adjacent to each of the two nitrile functionalities. Deprotonation requires the use of strong bases, such as alkali metal amides (e.g., sodium amide, NaNH₂) or organolithium reagents (e.g., butyllithium). wikipedia.org The resulting α-cyano carbanions are potent nucleophiles and can be used in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides.

Table 5: Deprotonation of this compound

Acidic Protons Base Resulting Intermediate
C(3)-H₂ and C(5)-H₂ Sodium Amide (NaNH₂) α-Cyano carbanion
C(3)-H₂ and C(5)-H₂ Lithium Diisopropylamide (LDA) α-Cyano carbanion

1,3-Dipolar Cycloaddition Reactions involving Nitrile Moieties

The nitrile functional groups in this compound are potential participants in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. researchgate.netbenthamdirect.com In these reactions, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a cyclic adduct. While nitriles themselves are not 1,3-dipoles, they can react with nitrile-derived dipoles like nitrile oxides and nitrile imines.

The cycloaddition of nitrile oxides to a C≡N triple bond is a known method for synthesizing 1,2,4-oxadiazoles. Similarly, nitrile imines can react with nitriles to yield 1,2,4-triazoles. These reactions are often regioselective, with the substitution pattern of the resulting heterocycle being influenced by the electronic and steric properties of both the dipole and the dipolarophile. chim.it The general scheme for these cycloadditions is a concerted process where the π systems of the two reactants interact to form two new sigma bonds simultaneously. Various metal catalysts and organocatalysts can be employed to control the stereoselectivity and efficiency of these reactions. researchgate.netrsc.org

While this reactivity is well-established for the nitrile functional group, specific studies detailing the 1,3-dipolar cycloaddition reactions of this compound are not prominently featured in the literature. However, based on general principles, the two nitrile moieties in the molecule would be expected to serve as dipolarophiles in reactions with suitable 1,3-dipoles.

Modulation of Nitrile Reactivity by Adjacent Electron-Withdrawing Groups

The reactivity of the nitrile groups in this compound is significantly influenced by the electronic effects of the adjacent acetyl group. The nitrogen atom in a nitrile is more electronegative than the carbon, creating a dipole moment and rendering the carbon atom electrophilic. fiveable.meyoutube.com A resonance structure can be drawn that places a partial positive charge on the nitrile carbon, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org

The acetyl group (CH₃CO-) is a potent electron-withdrawing group due to the electronegativity of the carbonyl oxygen. This group, being attached to the same quaternary carbon as the two nitrile groups, exerts a strong negative inductive effect (-I). This effect further withdraws electron density from the nitrile carbons, enhancing their electrophilic character. Consequently, the nitrile groups in this compound are "activated" towards nucleophilic attack compared to simple aliphatic nitriles. nih.gov This increased electrophilicity facilitates reactions such as hydrolysis and addition of organometallic reagents. libretexts.orglibretexts.org

Table 1: Electronic Influence on Nitrile Reactivity

Functional Group Electronic Effect Impact on Nitrile Carbon Predicted Reactivity
Alkyl Group (e.g., in Heptanedinitrile) Electron-donating (+I) Decreases electrophilicity Lower reactivity towards nucleophiles

| Acetyl Group (in this compound) | Electron-withdrawing (-I) | Increases electrophilicity | Higher reactivity towards nucleophiles |

Reactivity at the Acetyl Functional Group

Nucleophilic Additions to the Carbonyl Carbon

The carbonyl carbon of the acetyl group is a primary site of reactivity in this compound. Due to the high electronegativity of the oxygen atom, the carbonyl group is strongly polarized, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. libretexts.orgncert.nic.in The general mechanism involves the nucleophile attacking the carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen, forming a tetrahedral alkoxide intermediate. ncert.nic.inmasterorganicchemistry.com This intermediate is then typically protonated by a weak acid to yield the final alcohol product. libretexts.org

A wide array of nucleophiles can react with the ketone in this compound:

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.

Organometallic Reagents (e.g., Grignard reagents, organolithiums): These act as carbon nucleophiles, adding an alkyl, aryl, or vinyl group to the carbonyl carbon to form a tertiary alcohol after an acidic workup.

Cyanide Ion (CN⁻): Addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.inbyjus.com

Amines: Primary amines add to the ketone to form an intermediate that dehydrates to an imine. byjus.com

Alcohols: In the presence of an acid catalyst, alcohols add to the ketone to form hemiacetals, which can then react with a second molecule of alcohol to yield a stable acetal (B89532). byjus.com

The reactivity of ketones is generally higher than that of aldehydes due to steric hindrance and electronic effects. ncert.nic.in Weak nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. jove.com

Keto-Enol Tautomerism and its Role in Reaction Pathways

Like most ketones with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org The equilibrium between the "keto" form (containing the C=O group) and the "enol" form (containing a C=C double bond and a hydroxyl group) can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Mechanism: A base removes a proton from the alpha-carbon (the carbon adjacent to the carbonyl) to form a resonance-stabilized enolate ion. Protonation of the enolate on the oxygen atom yields the enol.

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making it more electron-withdrawing. A weak base (like water) then removes a proton from the alpha-carbon to form the enol. libretexts.orglibretexts.org

For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.org However, the enol form, and more commonly the enolate intermediate, is crucial as it acts as a carbon-centered nucleophile. masterorganicchemistry.com The double bond of the enol is electron-rich and can attack electrophiles, leading to reactions at the alpha-position. This nucleophilic character of the enol/enolate is the foundation for the alpha-functionalization reactions discussed below.

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The presence of alpha-hydrogens on the methyl group of the acetyl moiety allows for functionalization at this position via an enol or enolate intermediate. acs.org

Alpha-Halogenation: Under acidic conditions, ketones can be halogenated at the alpha-position. The reaction proceeds through the enol form, which attacks a halogen molecule (e.g., Br₂). This reaction is typically controlled and results in monohalogenation because the introduced electron-withdrawing halogen deactivates the product towards further enolization. youtube.com Under basic conditions, halogenation also occurs at the alpha-position but is difficult to stop at a single substitution. The initially formed alpha-halo ketone is more acidic than the starting ketone, leading to rapid subsequent halogenations until all alpha-hydrogens are replaced.

Alpha-Alkylation: This reaction involves converting the ketone into its enolate form by using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). chadsprep.com This process irreversibly forms the enolate. youtube.com The resulting enolate is a potent carbon nucleophile that can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an S₂ reaction to form a new carbon-carbon bond at the alpha-position. youtube.comnih.gov This is a powerful method for extending the carbon skeleton of the molecule.

Table 2: Summary of Alpha-Functionalization Reactions

Reaction Reagents Key Intermediate Product
Acid-Catalyzed Halogenation Br₂, H₃O⁺ Enol Alpha-bromo ketone
Base-Promoted Halogenation Br₂, NaOH Enolate Alpha,alpha,alpha-tribromo ketone

| Alkylation | 1. LDA; 2. R-X | Enolate | Alpha-alkylated ketone |

Interplay and Chemo-selectivity between Nitrile and Acetyl Moieties

Molecules containing multiple functional groups, such as this compound, present a challenge and an opportunity in chemical synthesis known as chemoselectivity. This refers to the preferential reaction of one functional group over another. The relative reactivity of the ketone and nitrile groups dictates the outcome of a given reaction.

Generally, the carbonyl group of a ketone is more electrophilic and reactive towards common nucleophiles than a nitrile group. libretexts.org Therefore, reagents that react with both functional groups will often attack the ketone preferentially.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both ketones and nitriles. libretexts.org However, selective reduction is possible. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that will readily reduce the ketone to a secondary alcohol but will not react with the nitrile groups under standard conditions. youtube.com Conversely, catalytic hydrogenation (H₂/catalyst) can sometimes be tuned to selectively reduce the nitriles to primary amines while leaving the ketone intact, although over-reduction is a risk.

Organometallic Addition: Strong nucleophiles like Grignard reagents will preferentially add to the more electrophilic ketone carbonyl over the nitrile C≡N triple bond.

Protecting Groups: To achieve the reverse selectivity (i.e., to react the nitriles while leaving the ketone untouched), a protecting group strategy is often employed. youtube.com The ketone can be selectively protected, for example, by converting it into an acetal using a diol and an acid catalyst. Acetals are stable to strong nucleophiles and bases. With the ketone group masked, the nitrile groups can then be manipulated (e.g., reduced with LiAlH₄). The protecting group is subsequently removed by acid-catalyzed hydrolysis to regenerate the ketone. youtube.com

The choice of reagents and reaction conditions is therefore critical in directing the transformation to the desired functional group within the this compound molecule. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
1,2,4-Oxadiazoles
1,2,4-Triazoles
Acetone
Benzaldehyde
Bromine
Cyanohydrin
Ethyl bromide
Heptanedinitrile (B1346978)
Hydrogen cyanide
Imine
Lithium aluminum hydride (LiAlH₄)
Lithium diisopropylamide (LDA)
Methyl iodide
Penicillin
Sodium borohydride (NaBH₄)

Kinetic and Mechanistic Studies of Reactions involving this compound

Detailed kinetic and mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature. However, by examining the reactivity of its constituent functional groups—the ketone and the two nitrile moieties—and analogous chemical transformations, we can infer its likely reaction pathways and kinetic behavior.

The synthesis of this compound itself provides insight into its reactivity. A plausible and widely utilized method for its formation is the Michael addition of acrylonitrile (B1666552) to a precursor containing an active methylene (B1212753) group, such as acetylacetone (B45752) (2,4-pentanedione). This reaction is typically base-catalyzed.

The mechanism of the Michael addition involves the formation of a resonance-stabilized enolate from the acetylacetone, which then acts as a nucleophile, attacking the β-carbon of the acrylonitrile molecule. This process occurs twice to yield the final dinitrile product. The reaction is a classic example of conjugate addition.

Table 1: General Mechanism of Michael Addition for the Synthesis of this compound

StepDescription
1. Enolate Formation A base abstracts an acidic α-hydrogen from acetylacetone, forming a resonance-stabilized enolate ion.
2. Nucleophilic Attack (First Addition) The enolate attacks the β-carbon of an acrylonitrile molecule, forming a new carbon-carbon bond and an intermediate enolate.
3. Protonation The intermediate enolate is protonated by a proton source (e.g., the solvent or the conjugate acid of the base) to give 4-acetyl-5-oxohexanenitrile (B3049700).
4. Second Enolate Formation A base abstracts the remaining acidic α-hydrogen from 4-acetyl-5-oxohexanenitrile to form another enolate.
5. Nucleophilic Attack (Second Addition) This enolate attacks a second molecule of acrylonitrile at the β-carbon.
6. Final Protonation The resulting enolate is protonated to yield this compound.

Kinetic studies of similar Michael additions, such as the reaction between ethyl acetoacetate (B1235776) and ethyl acrylate, have been performed and can provide a model for the kinetics of the synthesis of this compound. The reaction rate is dependent on the concentrations of the reactants and the catalyst, as well as the solvent used.

Table 2: Kinetic Data for an Analogous Michael Addition Reaction (Ethyl Acetoacetate with Ethyl Acrylate)

CatalystSolventRate Constant (k) [L mol⁻¹ s⁻¹]
TriethylamineAcetonitrile0.0012
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Acetonitrile0.15
TriethylamineTetrahydrofuran (THF)0.0008
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Tetrahydrofuran (THF)0.11

Note: This data is for an analogous reaction and serves as an illustrative example. The actual kinetic parameters for the synthesis of this compound may differ.

The reactivity of this compound itself would be characterized by reactions of its functional groups.

Hydrolysis of the Nitrile Groups: The two nitrile groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. This reaction typically proceeds in a stepwise manner, first forming a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. The presence of two nitrile groups could lead to the formation of a dicarboxylic acid. The kinetics of nitrile hydrolysis are often studied under pseudo-first-order conditions with respect to the nitrile, with the rate being dependent on the acid or base concentration and temperature.

Reactions of the Ketone Group: The acetyl group can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents or other organometallic compounds to form tertiary alcohols. The kinetics of these reactions would be influenced by steric hindrance around the carbonyl group.

Intramolecular Reactions: The presence of both nitrile and ketone functionalities in the same molecule opens up the possibility of intramolecular reactions. Under certain conditions, such as in the presence of a strong base or acid, the molecule could potentially undergo cyclization. For example, the enolate formed at the carbon alpha to the ketone could potentially attack one of the nitrile groups, leading to the formation of a cyclic imine, which could then be hydrolyzed to a cyclic ketone. The kinetics and feasibility of such intramolecular pathways would depend on the ring strain of the potential cyclic products and the reaction conditions.

Advanced Synthetic Applications and Derivatives of 4 Acetyl 4 Methylheptanedinitrile

Utilization as a Crucial Building Block in Complex Chemical Synthesis

4-Acetyl-4-methylheptanedinitrile serves as a key starting material in a range of complex chemical syntheses. Its utility stems from the reactivity of its functional groups, which can be selectively targeted to build intricate molecular frameworks.

The title compound is a recognized precursor for ring-closure reactions to produce significant heterocyclic structures like naphthyridines and quinolinediones. iucr.org The presence of the dinitrile and acetyl groups allows for intramolecular cyclization reactions, often catalyzed by acids, to form these bicyclic systems. iucr.org While the molecule itself does not exhibit a pre-organized conformation favoring ring closure in its crystalline state, its flexible heptanedinitrile (B1346978) chain can adopt the necessary geometry for cyclization in solution. iucr.org The synthesis of various naphthyridine derivatives often involves condensation reactions where a suitable aminopyridine is reacted with a β-dicarbonyl compound or its equivalent, highlighting the general strategy where a dinitrile like this compound could be a key component.

Further research has demonstrated the synthesis of polyfunctionally substituted benzo[c] nih.govresearchgate.netnaphthyridines in a straightforward, one-step process. nih.gov These complex heterocyclic systems have structural similarities to marine pyridoacridine alkaloids. nih.gov The versatility of these synthesized naphthyridines is shown by their subsequent reactions to form even more complex tetracyclic and other novel heterocyclic systems. nih.gov

The reactivity of this compound extends to the construction of a wide array of nitrogen-containing heterocyclic systems beyond naphthyridines and quinolinediones. The nitrile groups can be hydrolyzed, reduced, or reacted with various nucleophiles to introduce new functionalities and build diverse heterocyclic rings. For instance, the general principles of naphthyridine synthesis often involve the condensation of an aminopyridine derivative with a β-dicarbonyl compound, a role that can be fulfilled by precursors derived from dinitriles.

The carbon backbone of this compound provides a scaffold for the formation of new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. The α-carbon to the acetyl group is acidic and can be deprotonated to form an enolate, which can then participate in various C-C bond-forming reactions such as alkylations and aldol (B89426) condensations. These reactions allow for the elaboration of the molecular framework, leading to the synthesis of highly functionalized and structurally diverse compounds.

Role in Polymer Chemistry as a Monomer or Cross-linking Agent

While specific studies detailing the use of this compound as a monomer or cross-linking agent are not prevalent, its bifunctional nature suggests its potential in polymer chemistry. The two nitrile groups could potentially participate in polymerization reactions, such as polycyclotrimerization, to form highly cross-linked polymers with unique thermal and mechanical properties.

A cross-linking agent is a monomer that contains two or more reactive groups capable of polymerizing, leading to the formation of a three-dimensional network. mdpi.com The inclusion of cross-linking agents is crucial for enhancing the mechanical properties and solvent resistance of polymers. mdpi.com The concentration of the cross-linking agent is a critical parameter that directly influences the swelling and viscoelastic properties of the resulting polymer network. nih.gov Given its structure, this compound could theoretically act as a cross-linker, with the nitrile groups providing the points of connectivity between polymer chains.

Development of Agrochemical and Pharmaceutical Intermediates

The heterocyclic and functionalized derivatives of this compound hold significant promise as intermediates in the synthesis of agrochemicals and pharmaceuticals. Many biologically active compounds contain nitrogen heterocycles, making the synthetic routes starting from this dinitrile particularly relevant.

The rational design of derivatives from this compound for specific chemical transformations is a key strategy in medicinal and agricultural chemistry. By modifying the core structure, chemists can fine-tune the electronic and steric properties of the molecule to achieve desired reactivity and biological activity.

Applications in Electrochemical Processes (e.g., as documented in patent literature)

The unique molecular structure of dinitrile compounds has led to their investigation in advanced electrochemical applications, particularly as components in electrolyte formulations for high-voltage lithium-ion batteries. researchgate.netcip.com.cn Aliphatic dinitriles, characterized by the general formula N≡C-(CH₂)n-C≡N, are noted for their high boiling points, high flash points, low vapor pressures, and wide electrochemical stability windows, which can be around 7-8 V. researchgate.netcanada.ca These properties make them promising alternatives to conventional carbonate-based electrolytes, which can decompose at the high voltages required by next-generation cathode materials like LiNi₀.₅Mn₁.₅O₄ (LNMO). canada.ca

Research into various aliphatic dinitriles has shown that their electrochemical and physical properties, such as ionic conductivity and viscosity, are influenced by the length of the alkane chain separating the two nitrile groups. researchgate.net Generally, as the chain length "n" increases, the ionic conductivity of the electrolyte solution decreases while the viscosity increases. researchgate.net In studies using dinitriles as the main solvent in ternary electrolyte solutions with salts like LiBF₄, those with shorter alkane chains (n=4, 5) demonstrated better capacity retention after cycling compared to those with longer chains (n=6, 8). researchgate.net

While specific patent literature for this compound in electrochemical processes is not prominent, its core structure as a substituted heptanedinitrile places it within this class of high-performance solvents. The presence of the two nitrile groups provides strong solvating capabilities for lithium salts, a critical feature for an electrolyte. researchgate.net The acetyl group would likely increase the molecule's polarity and viscosity compared to unsubstituted dinitriles, which could influence ion mobility and the formation of the solid electrolyte interphase (SEI) on the anode. Furthermore, patent literature describes the use of nitrile groups in robust materials like nitrile silicone rubber, which is valued for its oil and heat resistance in demanding applications in the aircraft and automotive industries, underscoring the utility of the nitrile functional group in creating stable materials for various technological fields. google.com

Table 1: Physical and Electrochemical Properties of Selected Dinitrile and Carbonate Solvents

Compound Structure Dielectric Constant (ε) Viscosity (η, cP) Boiling Point (°C) Electrochemical Window (V)
Ethylene Carbonate (EC) Carbonate 89 (@ 40°C) 2 (@ 40°C) 244 ~4.5
Dimethyl Carbonate (DMC) Carbonate 3 0.7 90 ~4.5
Succinonitrile (n=2) CN(CH₂)₂CN - - - ~6-8
Glutaronitrile (n=3) CN(CH₂)₃CN - - - ~6-8
Adiponitrile (n=4) CN(CH₂)₄CN - - - ~6-8
Pimelonitrile (n=5) CN(CH₂)₅CN - - - ~6-8

Data compiled from multiple sources. researchgate.netcanada.ca

Potential Contributions to Nanomaterials Fabrication (e.g., in silicon nanostructures synthesis)

The fabrication of advanced nanomaterials, particularly high-aspect-ratio silicon nanostructures, often relies on precise patterning and etching techniques where nitrogen-containing compounds play a crucial role. researchgate.net A key method involves using silicon nitride (Si₃N₄) as a durable etch mask. researchgate.netresearchgate.net This mask can be formed through processes like low-pressure chemical vapor deposition (LPCVD), where molecular precursors containing silicon and nitrogen are used. researchgate.netsoton.ac.uk The silicon nitride layer is highly resistant to the chemistries used in deep reactive ion etching (DRIE) of silicon, allowing for the creation of tall, narrow structures with aspect ratios exceeding 40:1. researchgate.net

While direct application of this compound in this process is not documented, its molecular composition suggests potential utility. As a molecule containing two nitrile (C≡N) groups, it could theoretically serve as a nitrogen source in specialized deposition processes for creating silicon nitride or silicon carbonitride (SiCN) films. Amorphous silicon nitride films are vital as dielectric materials in electronics and for creating wear- and corrosion-resistant coatings. soton.ac.uk

Furthermore, the interaction between nitrile-containing polymers and nanoparticles is an established area of materials science. For instance, nitrile rubber (NBR) is often reinforced with silica (B1680970) nanoparticles to enhance mechanical properties. nih.gov Surface modification of the silica is key to improving dispersion and interfacial interactions with the nitrile polymer matrix. nih.gov By extension, a molecule like this compound could be explored as a surface-modifying agent for silicon or silica-based nanomaterials, where its nitrile groups could offer specific binding or polarity, and the acetyl group provides another site for chemical interaction.

Involvement in Oxidative Conversions for Related Compounds (e.g., Carotenoid Derivatives)

The chemical reactivity of this compound is dictated by its constituent functional groups: two nitrile groups and an acetyl group. The acetyl group, which is a methyl ketone, is susceptible to oxidative conversion. byjus.comwikipedia.org Under vigorous oxidation conditions, ketones can be cleaved to produce carboxylic acids. For the acetyl group (-COCH₃), this could potentially lead to the formation of a carboxylic acid function at the quaternary carbon, although this typically requires harsh reagents and may involve C-C bond cleavage.

The nitrile groups can also undergo chemical transformation. They are known to be hydrolyzable to either amides or carboxylic acids under acidic or basic conditions. This represents another pathway for the conversion of this dinitrile into different difunctional compounds.

While these oxidative and hydrolytic reactions are fundamental in organic chemistry, specific studies detailing the oxidative conversion of this compound, particularly in relation to the synthesis or modification of complex molecules like carotenoid derivatives, are not found in the surveyed literature. The synthesis of carotenoid derivatives often involves intricate C-C bond-forming reactions and functional group manipulations, but a direct role for a compound with the structure of this compound is not established. The potential for its acetyl group to be oxidized remains a theoretical possibility based on the known reactivity of ketones. byjus.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Acetyl-4-methylheptanedinitrile Chemistry

Currently, there is a significant lack of specific academic literature focused exclusively on the chemistry of this compound. Its presence is noted in several chemical databases and supplier catalogs, which provide basic information regarding its molecular formula (C10H14N2O), molecular weight (178.23 g/mol ), and CAS number (10555-35-8). The structure of this compound is unique, featuring a quaternary carbon substituted with a methyl group, an acetyl group, and two cyanopropyl chains. This intricate structure suggests a rich and complex reactivity profile.

The academic understanding of this compound is therefore largely inferred from the well-established chemistry of its constituent functional groups: the ketone and the two nitrile moieties. The reactivity of the acetyl group is expected to be typical of ketones, including nucleophilic addition, enolate formation, and reactions at the α-carbon. The nitrile groups are anticipated to undergo hydrolysis, reduction, and cycloaddition reactions, which are characteristic of this functional group. The steric hindrance imposed by the quaternary carbon is likely to play a significant role in modulating the reactivity of these functional groups.

Identification of Unexplored Reactivity and Synthetic Avenues

The unique molecular architecture of this compound opens up a plethora of unexplored synthetic and reactive pathways. A key area for investigation is the selective transformation of its functional groups. For instance, the differential reactivity of the ketone and nitrile groups could be exploited to synthesize a variety of complex molecules.

One unexplored avenue is the intramolecular cyclization of this compound. Under specific reaction conditions, it may be possible to induce a cyclization reaction between the enolate of the acetyl group and one of the nitrile groups, leading to the formation of novel heterocyclic compounds. The Thorpe-Ziegler reaction, a well-known method for the synthesis of cyclic ketones from dinitriles, could potentially be adapted for this molecule, although the presence of the acetyl group adds a layer of complexity that warrants investigation.

Furthermore, the reduction of the nitrile groups to primary amines would yield a diamine with a central quaternary carbon, a structural motif that could be a valuable building block in coordination chemistry and materials science. The selective reduction of one nitrile group over the other would also present a significant synthetic challenge and a route to bifunctional molecules.

Opportunities for Novel Compound and Material Development

The potential applications of this compound and its derivatives are vast, spanning from pharmaceuticals to materials science. The hydrolysis of the dinitrile to the corresponding dicarboxylic acid could lead to the synthesis of novel polyesters and polyamides. These polymers may exhibit unique thermal and mechanical properties due to the presence of the quaternary carbon and the acetyl group in the monomer unit.

The diamine derivative, obtained from the reduction of the dinitrile, could serve as a precursor for the synthesis of new ligands for metal catalysts or as a monomer for high-performance polymers such as polyimides and polyureas. The rigidity and defined stereochemistry of the diamine could impart desirable properties to the resulting materials.

Moreover, the core structure of this compound could be a scaffold for the development of new biologically active compounds. The combination of a ketone and two nitrile groups offers multiple points for modification, allowing for the creation of a library of compounds for screening in various biological assays.

Directions for Advanced Computational and Experimental Studies in Dinitrile Chemistry

To unlock the full potential of this compound, a concerted effort involving both computational and experimental studies is necessary.

Computational Studies:

Conformational Analysis: A thorough computational analysis of the conformational landscape of this compound would provide insights into its preferred shapes and how they influence its reactivity.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to model the mechanisms of potential reactions, such as intramolecular cyclizations and selective reductions, to predict their feasibility and identify optimal reaction conditions.

Spectroscopic Predictions: Computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR) of this compound and its derivatives, which would be invaluable for their experimental characterization.

Experimental Studies:

Systematic Reactivity Screening: A systematic experimental investigation of the reactivity of this compound with a wide range of reagents is needed to map out its chemical behavior.

Development of Selective Transformations: A primary focus should be on developing synthetic methods for the selective transformation of the ketone and nitrile functional groups.

Synthesis and Characterization of Derivatives: The synthesis and full characterization of novel derivatives, including the corresponding diamine and dicarboxylic acid, are essential for exploring their potential applications.

By pursuing these research directions, the scientific community can begin to unravel the chemistry of this intriguing dinitrile and pave the way for the development of new molecules and materials with unique properties and functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.